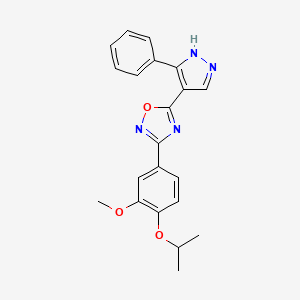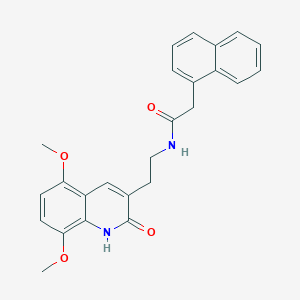![molecular formula C12H18BrClO2Si B14095969 [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane](/img/structure/B14095969.png)
[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane: is an organosilicon compound with the molecular formula C12H18BrClO2Si. This compound is characterized by the presence of a bromine and chlorine-substituted phenoxy group attached to an ethyl trimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane typically involves the reaction of 4-bromo-3-chlorophenol with 2-(trimethylsilyl)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce other functional groups present.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include quinones and other oxidized phenoxy derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of various organosilicon compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of halogenated phenoxy compounds on biological systems. It serves as a model compound for investigating the interactions of similar molecules with enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against certain diseases and as a lead compound for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, coatings, and adhesives, where its unique chemical properties are advantageous .
Mechanism of Action
The mechanism of action of [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The molecular pathways involved include signal transduction and metabolic processes, where the compound can act as an inhibitor or activator .
Comparison with Similar Compounds
[2-(4-Bromo-3-chlorophenoxy)ethyl]trimethylsilane: Similar structure but lacks the methoxy group.
[2-(4-Bromo-3-chlorophenoxy)propyl]trimethylsilane: Similar structure but with a propyl group instead of an ethyl group.
[2-(4-Bromo-3-chlorophenoxy)methyl]trimethylsilane: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: [2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, as well as the methoxy group attached to the ethyl chain. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H18BrClO2Si |
|---|---|
Molecular Weight |
337.71 g/mol |
IUPAC Name |
2-[(4-bromo-3-chlorophenoxy)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H18BrClO2Si/c1-17(2,3)7-6-15-9-16-10-4-5-11(13)12(14)8-10/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
RAZPDADOMBPSDU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095886.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B14095894.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095898.png)

![6-Methoxy-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095907.png)
![[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl benzoate](/img/structure/B14095913.png)
![(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14095914.png)
![2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one](/img/structure/B14095916.png)
![(E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B14095922.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095938.png)

![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14095948.png)
![3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide](/img/structure/B14095968.png)
![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)
